5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride
Overview
Description
“5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride” is also known as Donepezil hydrochloride . It is a reversible inhibitor of the enzyme acetylcholinesterase . Donepezil hydrochloride is commonly referred to in the pharmacological literature as E2020 .
Molecular Structure Analysis
The molecular formula of “5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride” is C24H29NO3 . The CAS number is 120014-06-4 .
Physical And Chemical Properties Analysis
Donepezil hydrochloride is a white crystalline powder. It is freely soluble in chloroform, soluble in water and in glacial acetic acid, slightly soluble in ethanol and in acetonitrile, and practically insoluble in ethyl acetate and in n-hexane .
Scientific Research Applications
Acetylcholinesterase Inhibition for Alzheimer's Treatment : It has been synthesized as an acetylcholinesterase inhibitor for studying pharmacokinetic profiles in Alzheimer's disease research (Iimura, Mishima, & Sugimoto, 1989).
Antimicrobial Agent Development : Novel derivatives of 5,6-dimethoxy-1-indanone have been created and evaluated for promising antibacterial activity, indicating its potential as an antimicrobial agent (Patel, Bhatt, Bhatt, & Joshi, 2018).
Synthesis Techniques Improvement : Research has been conducted to improve the synthetic methods for producing this compound, indicating its industrial-scale production potential (Zhi-yin, 2004).
Anticonvulsant Agent Research : Piperidyl indanone derivatives have been synthesized and evaluated for anticonvulsant activity, showing potential in seizure management (Siddiqui et al., 2012).
Energetic Characterization in Biomass Degradation : It has been included in the energetic study of indanone derivatives involved in biomass degradation, showing the compound's relevance in bioenergy research (Silva, Lima, & da Silva, 2018).
Cancer Research : It has been used in the synthesis of cytotoxic compounds for cancer treatment research (Shih et al., 2000).
Anti-HIV Activity : Derivatives of this compound have been synthesized and tested for their in vitro anti-HIV activity (Ali et al., 2011).
Pharmacological Evaluation as Antimicrobial Agents : It has been used to synthesize novel compounds with potential antimicrobial properties (Patel, Bhatt, Bhatt, & Joshi, 2013).
Donepezil Hydrochloride Synthesis for Alzheimer's Treatment : The compound has been utilized in the economical synthesis of donepezil hydrochloride, an anti-Alzheimer's drug (Dubey, Kharbanda, Dubey, & Mathela, 2010).
Characterization of Pharmaceutical Impurities : It has been identified and characterized as an impurity in pharmaceutical products, indicating its significance in quality control and pharmaceutical analysis (Krishna Reddy et al., 2004).
Safety And Hazards
Donepezil hydrochloride is classified as Acute toxicity, Oral (Category 2), H300 and Eye irritation (Category 2A), H319 . It is fatal if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .
properties
IUPAC Name |
5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2;/h9-11,13,18H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZXDQQCMZIQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561628 | |
Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride | |
CAS RN |
120013-39-0 | |
Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dimethoxy-2-(4-piperidylmethyl)-1-indanone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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